![molecular formula C24H23N3O3 B2850329 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea CAS No. 1903235-87-9](/img/structure/B2850329.png)
3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea is a fascinating compound with potential applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure, comprising both a benzo[f][1,4]oxazepine moiety and a diphenylurea group, makes it a compound of interest for researchers aiming to explore its diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea generally involves a multi-step process. One common route begins with the synthesis of the benzo[f][1,4]oxazepine core, typically through cyclization reactions involving appropriate starting materials. Once the benzo[f][1,4]oxazepine core is synthesized, it is further reacted with suitable reagents to introduce the 2-ethyl group and subsequently the diphenylurea moiety.
Industrial Production Methods: While detailed industrial production methods may vary, the principles remain consistent: leveraging scalable, high-yield synthetic strategies that minimize byproducts and waste. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea can undergo various types of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states under appropriate conditions.
Reduction: : Reduction to form different derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions, modifying the functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminium hydride, and common solvents like dichloromethane or ethanol.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxo derivatives, while reduction can produce different alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a versatile intermediate in organic synthesis, enabling the preparation of a wide array of derivatives with potential utility in drug development or materials science.
Biology: Its structural features make it an interesting molecule for exploring biological activities, such as enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Potential medicinal applications may include roles as a pharmacophore in drug design, particularly targeting diseases where benzo[f][1,4]oxazepine or urea derivatives are known to be effective.
Industry: In industry, it could be utilized in the development of new materials, such as polymers or coatings, where its unique properties might impart desirable characteristics.
Wirkmechanismus
The precise mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary accordingly, potentially influencing cellular processes like signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea stands out due to its combination of a benzo[f][1,4]oxazepine ring and a diphenylurea moiety, which may confer unique biological and chemical properties not seen in other similar compounds.
Similar Compounds:1,1-diphenylurea: : Shares the diphenylurea group but lacks the benzo[f][1,4]oxazepine core.
Benzoxazepines: : Compounds with the benzoxazepine core but without the diphenylurea group.
Carbamate derivatives: : Chemically similar in some ways but often with different biological properties.
And there you have it—a thorough exploration of this intriguing compound, this compound. A compound with significant potential and a playground for chemists and researchers alike. How’s that for a deep dive?
Biologische Aktivität
The compound 3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea is a complex organic molecule that belongs to the class of diphenylureas and incorporates a unique benzo[f][1,4]oxazepin moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N3O3 with a molecular weight of approximately 361.4 g/mol. Its structure features a diphenylurea backbone linked to a 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin unit, which is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19N3O3 |
Molecular Weight | 361.4 g/mol |
CAS Number | 2034456-37-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in the metabolism of tryptophan and a significant player in immune regulation and tumor progression. Inhibition of IDO1 can enhance T-cell responses against tumors, making it a valuable target in cancer immunotherapy .
In Vitro Studies
Recent research has demonstrated that derivatives of diphenylurea exhibit significant inhibitory effects on IDO1. For instance, one study reported an IC50 value of 1.73 ± 0.97 µM for a related diphenylurea compound . This suggests that the structural modifications present in compounds like This compound could enhance their efficacy as IDO1 inhibitors.
Histone Deacetylase (HDAC) Inhibition
The presence of the benzoxazepine ring system indicates potential for HDAC inhibition. HDACs are critical targets in cancer therapy due to their role in regulating gene expression and cell cycle progression. Compounds with similar structures have shown promise as HDAC inhibitors .
Case Studies
Several studies have explored the biological activities of related compounds:
- IDO1 Inhibition : A series of N,N-diphenylurea derivatives were synthesized and tested for IDO1 inhibition. The most potent compound exhibited an IC50 value indicating strong inhibitory activity .
- HDAC Inhibition : Research on benzoxazepine derivatives has highlighted their potential as HDAC inhibitors, which are essential in cancer treatment due to their effects on gene regulation .
Eigenschaften
IUPAC Name |
3-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-23-18-30-22-14-8-7-9-19(22)17-26(23)16-15-25-24(29)27(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14H,15-18H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIXNPHFXAFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.